molecular formula C36H52P2 B1604333 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl CAS No. 255897-36-0

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl

Cat. No. B1604333
M. Wt: 546.7 g/mol
InChI Key: BSSFMHHLTVJPGW-UHFFFAOYSA-N
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Patent
US08633173B2

Procedure details

748-(2-Chloro-5-trifluoromethyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine-2-ylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid tert-butyl ester was prepared from 2-chloro-8-(2-chloro-5-trifluoromethyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine (0.62 g, 1.87 mmol) and 7-amino-1,2,4,5-tetrahydro-3-benzazepin-3-carboxylic acid tert-butyl ester (0.59 g, 2.25 mmol), with 2,2′-bis-dicyclohexylphosphanyl-biphenyl (0.26 g, 0.47 mmol) as the ligand in a manner analogous to Example 2d (0.089 g, 8.5%). MP=88-89° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.65 (s, 1H), 8.87 (d, 1H), 8.1 (m, 1H), 7.88 (d, 1H), 7.75 (m, 2H), 7.45 (d, 1H), 7.40 (s, 1H), 7.20 (t, 1H), 7.10 (d, 1H), 3.50 (m, 4H), 2.75 (m, 4H), 1.40 (s, 9H). MS=558 (MH)+.
Name
2-chloro-8-(2-chloro-5-trifluoromethyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 2d
Quantity
0.089 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1N=C2C(C3C=C(C(F)(F)F)C=CC=3Cl)=CC=CN2N=1.[C:22]([O:26][C:27]([N:29]1[CH2:35][CH2:34][C:33]2[CH:36]=[CH:37][C:38](N)=[CH:39][C:32]=2[CH2:31][CH2:30]1)=[O:28])([CH3:25])([CH3:24])[CH3:23].C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)CCCCC1>>[C:22]([O:26][C:27]([N:29]1[CH2:35][CH2:34][C:33]2[CH:36]=[CH:37][CH:38]=[CH:39][C:32]=2[CH2:31][CH2:30]1)=[O:28])([CH3:25])([CH3:23])[CH3:24]

Inputs

Step One
Name
2-chloro-8-(2-chloro-5-trifluoromethyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
Quantity
0.62 g
Type
reactant
Smiles
ClC1=NN2C(C(=CC=C2)C2=C(C=CC(=C2)C(F)(F)F)Cl)=N1
Step Two
Name
Quantity
0.59 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CC(=C2)N
Step Three
Name
Quantity
0.26 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1)C1CCCCC1
Step Four
Name
Example 2d
Quantity
0.089 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.